Specific Scientific Field: Polymer Science
Comprehensive and Detailed Summary of the Application: “2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate” is used in the synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) (poly(MEO2MA)), a type of copolymer . These copolymers are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications . Networks of poly(MEO2MA) of various architecture form thermo-responsive hydrogels .
Thorough Summary of the Results or Outcomes Obtained: The outcomes of using “2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate” in the synthesis of poly(MEO2MA) include the creation of thermo-responsive systems for pharmaceutical and biomedical industries . These materials have shown promise as non-toxic and non-immunogenic alternatives to other temperature-responsive polymers .
2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 322.76 g/mol. This compound features a chlorosulfonyl group, which significantly influences its reactivity and chemical properties. It is categorized as an aromatic sulfonate ester, characterized by the presence of both an aromatic ring and a sulfonyl chloride functional group .
There is no documented information regarding a specific mechanism of action for 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate in biological systems.
Due to the presence of the chlorosulfonyl group, the compound is likely:
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate typically involves:
In industrial settings, optimized synthesis methods are employed to ensure high yield and purity. This may involve purification techniques such as distillation or recrystallization .
The compound has several applications across various fields:
Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chlorobenzenesulfonic acid | Contains a sulfonic acid group | Simple structure without ester functionality |
Benzenesulfonyl chloride | Contains a sulfonyl chloride | More reactive due to the presence of chlorine |
Ethyl benzoate | An ester of benzoic acid | Lacks the chlorosulfonyl group |
4-Chlorobenzenesulfonamide | Contains a sulfonamide group | Exhibits different biological activity |
The uniqueness of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate lies in its combination of an aromatic structure with both chlorosulfonyl and ether functionalities, which enhances its reactivity compared to simpler analogs .
Corrosive;Irritant